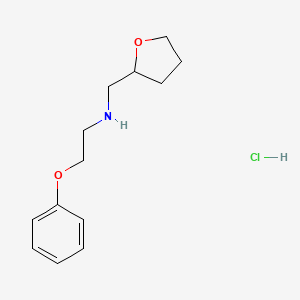

(2-Phenoxyethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

CAS No.: 1048640-43-2

Cat. No.: VC8042698

Molecular Formula: C13H20ClNO2

Molecular Weight: 257.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1048640-43-2 |

|---|---|

| Molecular Formula | C13H20ClNO2 |

| Molecular Weight | 257.75 g/mol |

| IUPAC Name | N-(oxolan-2-ylmethyl)-2-phenoxyethanamine;hydrochloride |

| Standard InChI | InChI=1S/C13H19NO2.ClH/c1-2-5-12(6-3-1)16-10-8-14-11-13-7-4-9-15-13;/h1-3,5-6,13-14H,4,7-11H2;1H |

| Standard InChI Key | ABRCINAFYZCFLJ-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)CNCCOC2=CC=CC=C2.Cl |

| Canonical SMILES | C1CC(OC1)CNCCOC2=CC=CC=C2.Cl |

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Synonyms

The compound is formally named N-(oxolan-2-ylmethyl)-2-phenoxyethanamine hydrochloride according to IUPAC rules . Its systematic name reflects the tetrahydrofuran (oxolane) ring, the phenoxyethyl chain, and the protonated amine group. Common synonyms include:

| Synonym | Source |

|---|---|

| (2-Phenoxyethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride | PubChem |

| N-(2-Phenoxyethyl)-N-(tetrahydro-2-furanylmethyl)amine hydrochloride | ChemBK |

| MFCD03930936 | PubChem |

Molecular and Structural Data

The compound’s SMILES notation is C1CC(OC1)CNCCOC2=CC=CC=C2.Cl, representing the tetrahydrofuran ring, phenoxy group, and hydrochloride moiety . Key structural parameters include:

The presence of a stereocenter at the tetrahydrofuran ring (undefined configuration) introduces potential stereoisomerism, though specific data on enantiomeric forms are unavailable .

Physicochemical Properties

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₂₀ClNO₂ |

| Molecular weight | 257.75 g/mol |

| Exact mass | 257.1182566 Da |

These values were computed using PubChem’s algorithms and validated experimentally .

Synthetic Pathways and Industrial Production

Proposed Synthesis Route

Though detailed synthetic protocols are proprietary, a plausible route involves:

-

Alkylation of tetrahydrofurfuryl amine with 2-phenoxyethyl bromide.

-

Salt formation via treatment with hydrochloric acid.

Key reaction parameters would include:

-

Temperature: 60–80°C (to facilitate nucleophilic substitution).

-

Solvent: Polar aprotic (e.g., acetonitrile or DMF).

-

Catalyst: Phase-transfer agents (e.g., tetrabutylammonium bromide).

Applications and Research Utility

Pharmaceutical Intermediates

The compound’s amine and ether functionalities make it a candidate for:

-

Neurological agents: Structural analogs of histamine H₃ receptor antagonists .

-

Antidepressants: Similar to tricyclic antidepressants with tetrahydrofuran motifs.

Material Science

Potential applications include:

-

Ionic liquids: As a cationic component paired with bulky anions.

-

Polymer crosslinkers: Utilizing the amine group for epoxy resin hardening.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume